

Application Note: Separation of (Z)-Lanoconazole Isomers by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	(Z)-Lanoconazole	
Cat. No.:	B1674471	Get Quote

Abstract

This application note describes a validated normal phase high-performance liquid chromatography (NP-HPLC) method for the separation and quantification of the (Z)-isomer of Lanoconazole from its E-isomer. The method utilizes a silica-based stationary phase with an isocratic mobile phase, providing a simple, rapid, and accurate system suitable for quality control in bulk drug manufacturing.[1]

Introduction

Lanoconazole is a topical antifungal agent. During its synthesis, the formation of the inactive or less active (Z)-isomer as an impurity is possible. Therefore, a reliable analytical method is crucial to separate and quantify the (Z)-isomer to ensure the quality and efficacy of the final drug product. This document outlines the experimental protocol and expected performance of an NP-HPLC method for this purpose.

Experimental Protocol

A detailed methodology for the separation of **(Z)-Lanoconazole** isomers is provided below.

1. Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
- Column: Thermo Hypersil Silica column.[1]
- Chemicals:
 - n-Hexane (HPLC grade)
 - o 2-Propanol (HPLC grade)
 - Triethylamine (HPLC grade)
 - Lanoconazole reference standard (containing both E and Z isomers)
 - (Z)-Lanoconazole reference standard

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

Parameter	Value
Stationary Phase	Thermo Hypersil Silica
Mobile Phase	Optimized ratio of n-Hexane, 2-Propanol, and Triethylamine[1]
Mode	Isocratic[1]
Flow Rate	To be optimized for best separation
Column Temperature	Ambient
Detection Wavelength	296 nm[1]
Injection Volume	To be determined

3. Standard and Sample Preparation



- Standard Solution: Prepare a stock solution of (Z)-Lanoconazole reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to 15.0 μg/mL.[1]
- Sample Solution: Accurately weigh and dissolve the Lanoconazole bulk drug sample in a suitable solvent to achieve a known concentration.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following parameters should be checked:

- Tailing factor for the (Z)-Lanoconazole peak
- Theoretical plates of the column
- Reproducibility of replicate injections (RSD of peak area and retention time)

5. Data Analysis

The concentration of the (Z)-isomer in the Lanoconazole sample is determined by comparing the peak area of the (Z)-isomer in the sample chromatogram to the calibration curve generated from the standard solutions.

Data Presentation

The quantitative performance of the method is summarized in the table below.

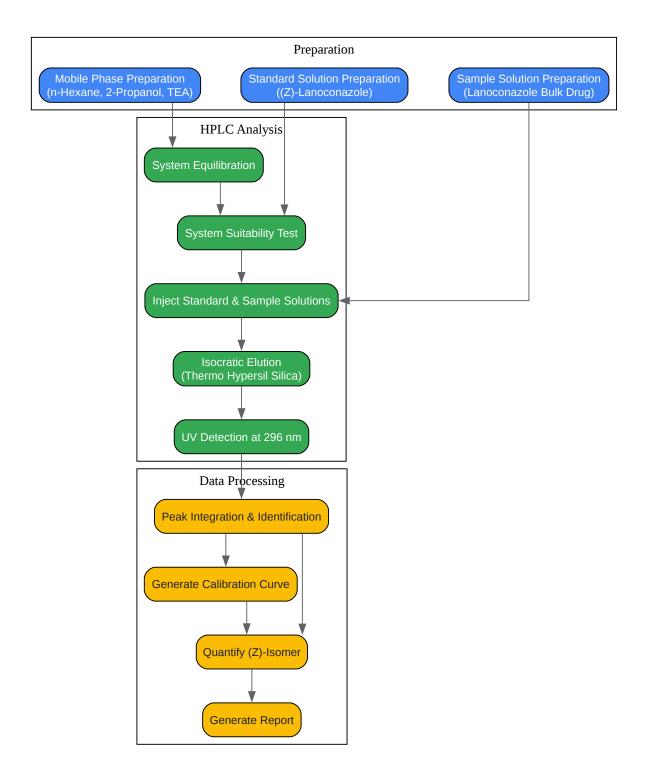
Parameter	Result
Linearity Range	LOQ - 15.0 μg/mL[1]
Mean Recovery of (Z)-isomer	97-99%[1]
Retention Time of (Z)-isomer	To be determined experimentally
Resolution between (E) and (Z) isomers	To be determined experimentally



Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **(Z)- Lanoconazole** isomers.





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Caption: Workflow for the HPLC separation and quantification of (Z)-Lanoconazole isomers.



Conclusion

The described NP-HPLC method is simple, rapid, selective, accurate, and precise for the quantification of the (Z)-isomer in Lanoconazole.[1] It is a valuable tool for the quality control of bulk manufacturing of Lanoconazole.[1]

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References

- 1. Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC -PubMed [pubmed.ncbi.nlm.nih.gov]
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